molecular formula C22H28O10 B191338 5-O-Methylvisammioside CAS No. 84272-85-5

5-O-Methylvisammioside

Cat. No.: B191338
CAS No.: 84272-85-5
M. Wt: 452.5 g/mol
InChI Key: QVGFPTYGKPLXPK-OOBAEQHESA-N
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Mechanism of Action

5-O-Methylvisammioside is a natural compound isolated from Saposhnikovia Divaricata . It has been found to have diverse biological activities, including anti-inflammatory and neuroprotective properties .

Target of Action

The primary targets of this compound are MAPK1, MAPK3, PIK3CA, JUN, and MAPK8 . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

this compound interacts with its targets mainly by forming hydrogen bonds and hydrophobic interactions . For instance, it forms hydrogen bonds with LYS-151, THR-110, and MET-108 of MAPK1 . This interaction leads to changes in the conformation and function of the target proteins, thereby modulating their activity .

Biochemical Pathways

this compound affects several biochemical pathways, including the MAPK pathway, the TNF pathway, and the NF-κB pathway . These pathways are involved in regulating immune responses, inflammation, and cell survival . Additionally, it also influences the arachidonic acid pathway, which plays a key role in inflammatory responses .

Pharmacokinetics

It’s known that the compound has excellent anti-inflammatory properties

Result of Action

this compound has been shown to have significant therapeutic effects. For instance, it can ameliorate acute liver injury (ALI) induced by acetaminophen (APAP) by inhibiting arachidonic acid metabolism and the TNF, MAPK, and NF-κB pathways . It also reduces the hepatic inflammatory burst mainly by inhibiting the phosphorylation of p38 and JNK in the MAPK pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylvisammioside typically involves the extraction from the dried roots of Saposhnikovia divaricata. The extraction process uses solvents such as water, ethanol, or methanol . The compound can be further purified using chromatographic techniques to achieve high purity levels.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material. The roots are dried and ground into a fine powder, followed by extraction with a suitable solvent. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-O-Methylvisammioside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromone derivatives .

Scientific Research Applications

Chemistry: 5-O-Methylvisammioside is used as a reference compound in the quality control of herbal medicines derived from Saposhnikovia divaricata. It serves as a marker for the identification and quantification of active ingredients in these preparations .

Biology: The compound has been studied for its anti-inflammatory properties. It inhibits the release of histamine from mast cells and reduces the production of inflammatory mediators such as nitric oxide and malondialdehyde .

Medicine: this compound exhibits potential therapeutic effects in various medical conditions. It has shown promise in the treatment of acute liver injury, depression, and neuroinflammation. The compound modulates key signaling pathways, including the TNF, MAPK, and NF-κB pathways .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting inflammatory and neurodegenerative diseases. It is also employed in the formulation of herbal supplements and traditional medicines .

Comparison with Similar Compounds

Uniqueness: 5-O-Methylvisammioside is unique due to its specific molecular structure and the presence of a glucosyl group at the 4’ position. This structural feature contributes to its distinct biological activities and therapeutic potential .

Properties

IUPAC Name

(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGFPTYGKPLXPK-OOBAEQHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84272-85-5
Record name 84272-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known pharmacological activities of 5-O-Methylvisammioside?

A1: this compound exhibits various pharmacological activities including anti-inflammatory, [] anti-asthma [], and antidepressant effects. [] It has also been shown to protect against acute liver injury. []

Q2: How does this compound exert its protective effect against acute liver injury?

A2: Research suggests that this compound protects against acute liver injury by regulating the TNF/MAPK/NF-κB/arachidonic acid pathway. []

Q3: How does this compound contribute to the treatment of depression?

A3: Studies indicate that this compound might exert antidepressant effects by inhibiting the overactivation of BV-2 microglia, a type of glial cell in the central nervous system, through the NF-κB/IκB-α pathway. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, they can be deduced from its chemical structure: Molecular Formula: C20H22O8* Molecular Weight:* 390.38 g/mol

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, structural characterization studies utilize techniques like ESI-MS, 1H NMR, and 13C NMR to confirm the identity of this compound. []

Q6: What are the common methods for extracting this compound from Radix Saposhnikoviae?

A6: Several extraction techniques are employed, including:* High-speed counter-current chromatography (HSCCC): This method has successfully isolated high-purity this compound from Radix Saposhnikoviae. []* Microwave-assisted extraction: This technique offers a rapid and efficient way to extract this compound with high yield. []* Ultrasonic-assisted extraction (UAE): This method, particularly when optimized using response surface methodology (RSM), proves effective for extracting this compound. [, ]* Ionic Liquid-based Ultrasonic-Assisted Extraction (ILUAE): This method, utilizing ionic liquids as the solvent, shows high efficiency in extracting this compound. []

Q7: How is the quality of this compound typically analyzed and controlled?

A7: * HPLC (High-Performance Liquid Chromatography): This is a widely used method for quantifying this compound in various formulations and herbal extracts. [, , , , , , , , , , , , , , ]* UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry): This technique allows for the identification and quantification of this compound, even in complex mixtures, and is particularly useful for quality assessment and metabolomic studies. []* UHPLC-Q-Exactive Orbitrap HR-MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry): This high-resolution and accurate method aids in identifying and quantifying this compound and other constituents in complex mixtures like Jingyin Granules. []* TLC (Thin-Layer Chromatography): This method is employed for the qualitative analysis and identification of this compound. [, ]

Q8: What are some of the challenges in developing analytical methods for this compound?

A8: Ensuring method sensitivity, selectivity, and reproducibility can be challenging, especially given the complex matrix of herbal preparations. Method validation is crucial to guarantee accuracy, precision, and specificity. []

Q9: What formulation strategies are used for this compound?

A9: this compound is incorporated into various formulations, including:* Nasal Sprays: Research has explored the nasal absorption of this compound, suggesting its feasibility for nasal spray formulations. []* Tablets: this compound is formulated into tablets like Siji Ganmao Tablets and Tongqiao Biyan Tablets. [, ]* Capsules: It is also incorporated into capsule formulations like Yaozhouling Capsules and Xiaoerzhiyang Capsules. [, ]* Granules: Formulations like Changbitong Granules, Fangfeng Tongsheng Pills, and Guizhi Shaoyao Zhimu Granules contain this compound. [, , , ]* Powders: this compound is also a component of powder formulations like Wuhu Powder and Yuping feng powder. [, ]

Q10: How stable is this compound under different conditions?

A10: While specific stability data is not available in the provided abstracts, stability under various conditions (temperature, pH, light) is crucial for formulation development and storage.

Q11: What are the potential drug delivery challenges for this compound?

A11: Like many natural compounds, challenges may include optimizing solubility, bioavailability, and targeted delivery to specific tissues.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: Research indicates that after oral administration, this compound is absorbed into the bloodstream and distributed to various tissues, including the heart, liver, spleen, lung, kidney, brain, fat, and testicles. [] In vivo and in vitro studies have identified several metabolites, with deglycosylation being a major metabolic pathway. []

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